N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
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Overview
Description
N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of tert-butyl, dimethyl, and sulfonamido groups attached to a benzene ring, making it a complex and multifunctional molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable benzene derivative, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then subjected to sulfonation using sulfonyl chloride to introduce the sulfonamide group.
Alkylation: The final step involves the alkylation of the sulfonamide with tert-butyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) or nucleophilic substitution using nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nucleophilically substituted derivatives.
Scientific Research Applications
N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- tert-butylbenzenesulfonamide
Uniqueness
N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and dimethyl groups enhances its lipophilicity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S2/c1-14-8-11-17(12-9-14)28(25,26)22(7)19-15(2)10-13-18(16(19)3)27(23,24)21-20(4,5)6/h8-13,21H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGUAKINHHSWMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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